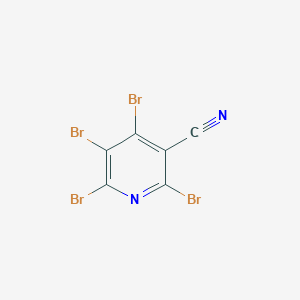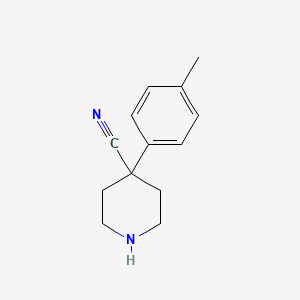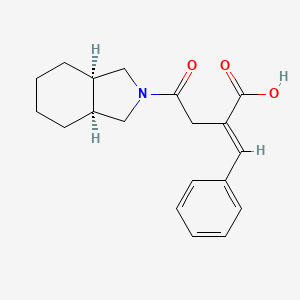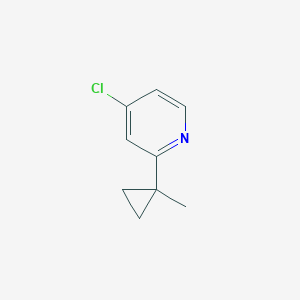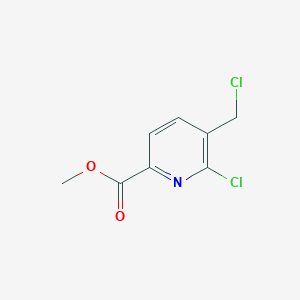
Methyl 6-chloro-5-(chloromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-5-(chloromethyl)picolinate: is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol It is a derivative of picolinic acid, characterized by the presence of both a chloro and a chloromethyl group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-(chloromethyl)picolinate can be synthesized through several methods. One common approach involves the chlorination of methyl 6-methylpicolinate. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 6-chloro-5-(chloromethyl)picolinate can undergo nucleophilic substitution reactions where the chloro or chloromethyl groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of methyl 6-methylpicolinate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as methyl 6-methoxy-5-(methoxymethyl)picolinate.
Oxidation: Products include various carboxylic acids or aldehydes.
Reduction: Methyl 6-methylpicolinate.
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloro-5-(chloromethyl)picolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which methyl 6-chloro-5-(chloromethyl)picolinate exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the chloro and chloromethyl groups can influence its reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-methylpicolinate: Lacks the chloro and chloromethyl groups, making it less reactive in certain substitution reactions.
Methyl 6-chloropicolinate: Contains only one chloro group, resulting in different reactivity and applications.
Methyl 5-chloropicolinate: The position of the chloro group affects its chemical properties and reactivity.
Uniqueness: Methyl 6-chloro-5-(chloromethyl)picolinate is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual functional groups allow for a wider range of chemical transformations compared to similar compounds.
Eigenschaften
Molekularformel |
C8H7Cl2NO2 |
|---|---|
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
methyl 6-chloro-5-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-3-2-5(4-9)7(10)11-6/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HVZWUXSEZYFBMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=C(C=C1)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



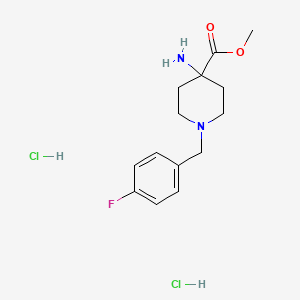

![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
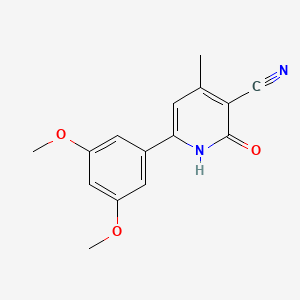
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
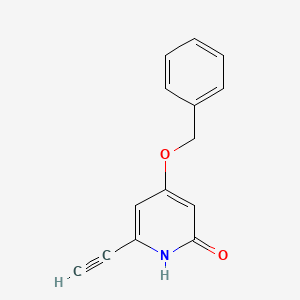
![2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)
